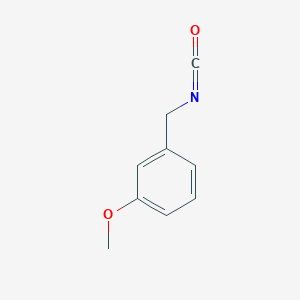

![molecular formula C10H9IN2O2 B1333916 6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 214958-32-4](/img/structure/B1333916.png)

6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯

描述

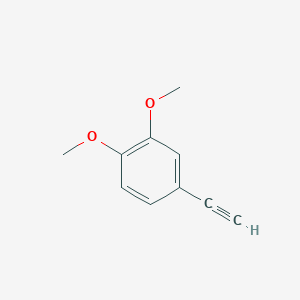

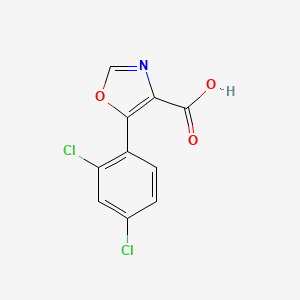

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. Although the provided papers do not directly discuss ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, they do provide insights into similar compounds, which can be used to infer some aspects of the compound . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for synthesizing related imidazo[1,2-a]pyridine compounds and has been studied for its molecular structure using density functional theory (DFT) and X-ray diffraction .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For example, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction process . Similarly, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate by substituting the appropriate halogenated reagents and adjusting the reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using DFT and confirmed by X-ray diffraction, as demonstrated for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate . The conformational analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and then converted into the corresponding carboxylic acids via alkaline hydrolysis . These reactions showcase the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and the potential to derive a wide range of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be inferred from their molecular structure and electronic properties. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for the design of compounds with desired biological activities.

科学研究应用

C10H9IN2O2 C_{10}H_{9}IN_{2}O_{2} C10H9IN2O2

and a molecular weight of 316.1 g/mol . It’s a valuable heterocyclic scaffold that has found various applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of its applications, each detailed in its own section.有机合成

6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯在有机合成中用作通用的构建块。其反应活性允许通过各种类型的反应构建复杂分子,包括钯催化的偶联反应和自由基反应。 该化合物在合成各种咪唑并[1,2-a]吡啶衍生物中特别有用,这些衍生物在药物化学中很有价值 .

药物化学

在药物化学中,该化合物用于创建具有显着生物活性的分子。咪唑并[1,2-a]吡啶核心存在于几种商品化药物中,例如镇静剂和抗炎药。 研究人员利用6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯开发具有潜在治疗应用的新化合物 .

抗癌研究

该化合物已对其抗癌特性进行了评估,特别是针对乳腺癌细胞。 由6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯合成的衍生物在抑制癌细胞增殖方面显示出有希望的结果,使其成为寻找新型抗癌药物的宝贵资产 .

抗菌活性

咪唑并[1,2-a]吡啶骨架以其抗菌特性而闻名。 6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯可以被功能化以创建具有抗菌和抗原生动物活性的化合物,这些化合物在开发新型抗生素和治疗原生动物感染方面至关重要 .

抗病毒剂

从6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯衍生的化合物已对其抗病毒能力进行了研究。 咪唑并[1,2-a]吡啶的结构基序在创建可能治疗病毒感染的药物方面具有优势,包括由耐药菌株引起的感染 .

抗炎药

咪唑并[1,2-a]吡啶衍生物的抗炎潜力使6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯成为合成抗炎药的重要前体。 它在该领域的应用受到对更有效和更安全的抗炎药物的需求的推动 .

中枢神经系统 (CNS) 药物

6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯也用于开发 CNS 药物。 咪唑并[1,2-a]吡啶核心是设计用于与 CNS 受体相互作用的分子中的常见特征,从而导致了可以治疗各种神经系统疾病的药物的创建 .

结核病治疗

最近的研究探索了从6-碘代咪唑并[1,2-a]吡啶-2-羧酸乙酯衍生的咪唑并[1,2-a]吡啶类似物在结核病治疗中的应用。 这些化合物在减少感染小鼠模型中的细菌负荷方面显示出有效性,表明它们有望成为治疗该疾病的新方法 .

作用机制

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, potentially leading to the inhibition of cell division .

Biochemical Pathways

Given its potential target, it may affect the cell division pathway in bacteria .

Result of Action

pneumoniae , suggesting that this compound may have similar effects.

属性

IUPAC Name |

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHSMVAYMQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394974 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214958-32-4 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

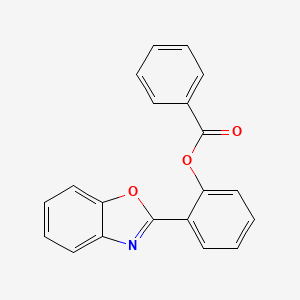

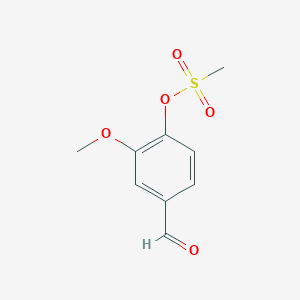

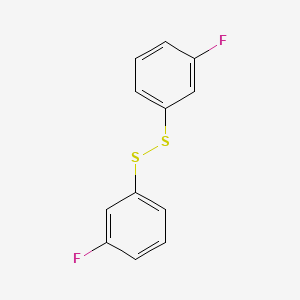

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)